2-Fluoro-3-iodo-4-methoxypyridine

Sequential cross-coupling Orthogonal reactivity Medicinal chemistry building blocks

2-Fluoro-3-iodo-4-methoxypyridine (CAS 1627195-34-9) is a trisubstituted pyridine derivative bearing fluorine at C2, iodine at C3, and a methoxy group at C4, with a molecular formula of C6H5FINO and molecular weight of 253.01 g/mol. The compound belongs to the class of polyhalogenated heterocyclic building blocks employed in pharmaceutical intermediate synthesis and agrochemical development.

Molecular Formula C6H5FINO
Molecular Weight 253.01 g/mol
Cat. No. B8419701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-iodo-4-methoxypyridine
Molecular FormulaC6H5FINO
Molecular Weight253.01 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)F)I
InChIInChI=1S/C6H5FINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
InChIKeyOEOPTKGPZAAXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-iodo-4-methoxypyridine (CAS 1627195-34-9): A Trifunctionalized Pyridine Building Block for Sequential Cross-Coupling and Medicinal Chemistry


2-Fluoro-3-iodo-4-methoxypyridine (CAS 1627195-34-9) is a trisubstituted pyridine derivative bearing fluorine at C2, iodine at C3, and a methoxy group at C4, with a molecular formula of C6H5FINO and molecular weight of 253.01 g/mol [1]. The compound belongs to the class of polyhalogenated heterocyclic building blocks employed in pharmaceutical intermediate synthesis and agrochemical development . Its defining structural feature is the coexistence of three electronically and sterically distinct substituents—an electron-withdrawing fluoro group, a highly reactive iodo leaving group for transition-metal-catalyzed cross-coupling, and an electron-donating methoxy substituent—on a single pyridine ring, creating a scaffold with differentiated reactivity handles for iterative functionalization [2].

Why 2-Fluoro-3-iodo-4-methoxypyridine Cannot Be Replaced by Mono- or Di-Substituted Pyridine Analogs


Simple substitution with a mono-halogenated pyridine (e.g., 3-iodo-4-methoxypyridine or 2-fluoro-3-iodopyridine) or a non-fluorinated analog forfeits the orthogonal reactivity that defines the synthetic value of this scaffold. The simultaneous presence of a C–I bond (highly reactive toward Pd-catalyzed cross-coupling) and a C–F bond (resistant under standard coupling conditions) enables sequential, site-selective functionalization without protecting-group strategies [1]. The 2-fluoro substituent additionally modulates the pyridine ring electronics—reducing the predicted pKa by approximately 5.7 log units relative to the non-fluorinated analog—which fundamentally alters salt formation behavior, chromatographic purification, and biological partitioning properties . The regioisomeric positioning of the three substituents (2-F/3-I/4-OMe) further enables halogen dance chemistry that is inaccessible to the 2-F/4-I/3-OMe regioisomer, as demonstrated in continuous-flow lithiation studies achieving 42–97% yields on fluoro-iodopyridine systems [2].

Quantitative Differentiation Evidence for 2-Fluoro-3-iodo-4-methoxypyridine versus Closest Analogs


Orthogonal C–I versus C–F Reactivity Enables Sequential, Protecting-Group-Free Functionalization

The C–I bond at C3 is orders of magnitude more reactive than the C–F bond at C2 in palladium-catalyzed cross-coupling, permitting exclusive functionalization at the iodo position while leaving the fluoro handle intact for subsequent transformations. In a direct nucleophilic substitution study, 2-iodopyridine and 2-bromopyridine showed equivalent reactivity, both vastly exceeding 2-chloropyridine and 2-fluoropyridine (relative order: I ∼ Br ≫ Cl ∼ F) [1]. This reactivity hierarchy was confirmed by Rocca et al., who demonstrated that directed ortho-lithiation of 2-fluoro-3-iodopyridines proceeds exclusively via the iodo-directing group, yielding lithio intermediates in high yields that retain the C–F bond for downstream elaboration [2]. In continuous-flow halogen dance studies, fluoro-iodopyridines produced 28 functionalized derivatives in 42–97% yield with residence times under 1 minute, demonstrating the scalability of this orthogonal reactivity [3]. By contrast, 3-iodo-4-methoxypyridine (CAS 89640-55-1) lacks a second halogen handle entirely, offering only a single functionalization site and requiring additional halogenation steps to achieve comparable scaffold complexity.

Sequential cross-coupling Orthogonal reactivity Medicinal chemistry building blocks

Enhanced Lipophilicity (XLogP3 1.9) Versus Non-Fluorinated Analog Without TPSA Penalty

The 2-fluoro substituent increases computed lipophilicity by ΔXLogP3 = +0.4 relative to 3-iodo-4-methoxypyridine (XLogP3 1.9 vs. 1.5), while the topological polar surface area remains identical at 22.1 Ų for both compounds [1][2]. This is a favorable property shift for medicinal chemistry: increased membrane permeability without the TPSA expansion that would typically accompany MW increase and risk reduced oral bioavailability. The target compound also surpasses 2-fluoro-3-iodopyridine (XLogP3 1.83, TPSA 12.9 Ų) in TPSA, providing better aqueous solubility characteristics while maintaining comparable lipophilicity. The additional hydrogen bond acceptor contributed by the 4-methoxy group (3 HBA vs. 2 HBA for both 3-iodo-4-methoxypyridine and 2-fluoro-3-iodopyridine) [1] offers an extra interaction site for target protein engagement.

Lipophilicity optimization Drug-likeness Physicochemical property profiling

Basicity Suppression by 2-Fluoro: Predicted pKa Shift of Approximately -5.7 Log Units

The 2-fluoro substituent exerts a powerful electron-withdrawing effect on the pyridine nitrogen, reducing the predicted pKa (conjugate acid) from 4.52±0.18 for 3-iodo-4-methoxypyridine to -1.15±0.18 for the target compound—a shift of approximately -5.7 log units [1]. This dramatic basicity reduction has practical consequences: the target compound is essentially non-basic under physiological and most synthetic conditions, precluding unwanted protonation equilibria during coupling reactions under basic conditions. It also enables facile separation from basic byproducts via simple acid/base extraction, and eliminates pyridine-directed off-target pharmacology in biological screening. The 2-fluoro-4-methoxypyridine comparator (lacking the iodo group, MW 127.12, pKa not reported but expected to be similarly suppressed) [2] shares the electronic benefit but lacks the cross-coupling handle, making it a synthetically inert endpoint rather than a diversifiable intermediate.

Pyridine basicity Salt formation Chromatographic purification Bioisosteric tuning

Regioisomeric Advantage: 2-F/3-I Ortho Relationship Enables Halogen Dance Chemistry

The 2-fluoro-3-iodo-4-methoxy substitution pattern places the iodo and fluoro substituents in an ortho relationship, which is mechanistically critical for halogen dance (HD) reactions. Rocca et al. (1993) established that 2-fluoro-3-iodopyridines undergo directed ortho-lithiation mediated by LDA, wherein the iodo group directs lithiation to the adjacent position, followed by rapid ortho-migration to generate stabilized iodolithiopyridines [1]. This procedure was explicitly applied to 2-fluoro- and 2-chloro-3-iodopyridines, with the resulting lithio intermediates obtained in high yields. In contrast, the regioisomer 2-fluoro-4-iodo-3-methoxypyridine (CAS 1227580-53-1), which places iodine para to fluorine, lacks this ortho-directing relationship and cannot participate in the halogen dance manifold . Brégent et al. (2022) demonstrated the practical value of this chemistry under continuous-flow conditions, achieving 28 fluoro-iodopyridine derivatives in 42–97% yield with space-time yields up to 4.2 kg·h⁻¹·L⁻¹, confirming scalability [2]. The Hedidi et al. (2016) deprotometalation study further confirms that the presence of both methoxy and fluoro substituents on pyridine directs metalation with distinct regioselectivity patterns that differ from mono-substituted analogs [3].

Halogen dance Directed ortho-lithiation Regioisomer comparison Continuous-flow synthesis

Heavy Atom Count and HBA Advantage in Fragment-Based Drug Design

The target compound provides 10 heavy atoms (C, N, O, F, I) with MW 253.01 Da, compared to 9 heavy atoms (MW 235.02 Da) for 3-iodo-4-methoxypyridine—a gain of one heavy atom (fluorine) adding only ~18 Da [1][2]. This is significant in fragment-based drug discovery, where every heavy atom must contribute to binding efficiency. The additional fluorine not only modulates electronic properties (see Evidence Item 3) but also adds a hydrogen bond acceptor (total HBA count: 3 vs. 2 for the non-fluorinated analog) without increasing rotatable bond count (both have 1), preserving molecular rigidity [1]. In comparison, 2-fluoro-3-iodopyridine has only 8 heavy atoms and lacks the 4-methoxy group entirely, missing both the HBA contribution and the electronic modulation of the C4 position that influences regioselectivity in subsequent metalation reactions . The combination of three distinct functional groups (F, I, OMe) on a single pyridine ring is rare among commercially available building blocks, offering a high density of synthetic information in a compact scaffold.

Fragment-based drug discovery Heavy atom count Ligand efficiency metrics Hydrogen bond acceptor

Commercial Availability at Differentiated Purity Grades and Storage Profiles

The target compound is commercially available from multiple independent suppliers at purity specifications ≥95% (AKSci, Leyan) and NLT 98% (Boroncore) [1], with storage at room temperature (AKSci) . In contrast, 3-iodo-4-methoxypyridine requires long-term storage at 2–8°C , indicating potentially lower thermal stability of the non-fluorinated analog and adding cold-chain logistics costs for inventory management. The regioisomer 2-fluoro-4-iodo-3-methoxypyridine is also available at 95% purity but requires storage at 0–8°C , suggesting the 2-F/3-I/4-OMe substitution pattern may confer greater ambient stability than its regioisomer. Physical form for the target compound is consistently reported as a solid (light yellow to powder), facilitating accurate weighing and dispensing in parallel synthesis workflows.

Commercial sourcing Purity specification Stability Storage conditions

Optimal Application Scenarios for 2-Fluoro-3-iodo-4-methoxypyridine Based on Quantitative Differentiation Evidence


Sequential, Site-Selective Cross-Coupling for Kinase Inhibitor Library Synthesis

The orthogonal C–I/C–F reactivity of 2-fluoro-3-iodo-4-methoxypyridine (I ≫ F, as established by the Kondo reactivity hierarchy [1]) makes it an ideal central scaffold for generating diverse kinase inhibitor candidate libraries via iterative Suzuki-Miyaura or Buchwald-Hartwig couplings. The C3 iodo position can be elaborated first with aryl/heteroaryl boronic acids or amines under standard Pd catalysis, while the C2 fluoro remains intact for a subsequent, distinct activation step (e.g., SNAr with alkoxide nucleophiles, as demonstrated by the Stanford tripeptidomimetic scaffold study [2]). This sequential strategy avoids protecting-group manipulations entirely, reducing a typical 4–5 step sequence to 2–3 steps. The suppressed pyridine basicity (predicted pKa -1.15) prevents catalyst poisoning by pyridine-Pd coordination during the first coupling, a known problem with more basic pyridine building blocks.

Halogen Dance-Mediated Synthesis of Pentasubstituted Pyridine Chemical Probes

The ortho iodo-fluoro relationship enables halogen dance (HD) chemistry that is inaccessible to the 2-F/4-I/3-OMe regioisomer [3]. Under continuous-flow lithiation conditions, the target scaffold can be converted to stabilized 4-lithio intermediates that are subsequently trapped with diverse electrophiles, generating polysubstituted pyridines in 42–97% yield [4]. This is directly relevant to the synthesis of pentasubstituted pyridine chemical probes, as demonstrated by Wu et al. (2022) for the related 5-bromo-2-chloro-4-fluoro-3-iodopyridine system [5], where sequential halogen-selective functionalization was used to install five different substituents. The presence of the C4 methoxy group provides an additional electronic directing effect, influencing the regiochemical outcome of deprotometalation as characterized by Hedidi et al. (2016) [6].

Fragment-Based Drug Discovery with Optimized Physicochemical Profile

With 10 heavy atoms, MW 253.01 Da, and a balanced XLogP3 of 1.9, the target compound satisfies fragment-based drug discovery (FBDD) criteria (MW < 300, heavy atom count < 22) while providing three differentiated functional handles for fragment growth [7]. The TPSA of 22.1 Ų is unchanged from the non-fluorinated analog despite the MW increase, meaning the fluorinated fragment achieves higher lipophilicity without the TPSA penalty that typically accompanies halogen incorporation [8]. The three hydrogen bond acceptors (versus two for the comparator) provide an additional polar interaction vector for target engagement. The commercial availability at NLT 98% purity from Boroncore [9] ensures that fragment screening hits can be rapidly validated through re-synthesis without purification artifacts confounding the biological data.

Agrochemical Intermediate with Differentiated Reactivity for Patent-Safe Derivatization

The trifunctionalized pyridine scaffold is a versatile entry point for agrochemical lead generation, where fluorine substitution is widely employed to enhance metabolic stability and environmental persistence [10]. The orthogonal iodo/fluoro reactivity allows rapid exploration of substitution space around the pyridine core without the need to re-synthesize the central heterocycle for each analog. The regioisomeric identity of the 2-F/3-I/4-OMe pattern provides clear patent differentiation from the more common 2-F/4-I/3-OMe building block, supporting freedom-to-operate in competitive agrochemical patent landscapes. The commercial availability from multiple suppliers (AKSci, Leyan, Boroncore) at room-temperature storage conditions supports kilogram-scale procurement for development workflows.

Quote Request

Request a Quote for 2-Fluoro-3-iodo-4-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.